molecular formula C14H30O2 B1660300 1-[2-(HEXYLOXY)ETHOXY]HEXANE CAS No. 74231-58-6

1-[2-(HEXYLOXY)ETHOXY]HEXANE

Cat. No.: B1660300
CAS No.: 74231-58-6
M. Wt: 230.39 g/mol
InChI Key: ITZAHBOREXAZFQ-UHFFFAOYSA-N
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Description

Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C14H30O2. It is known for its unique structure, which includes two hexane chains connected by an ethylene glycol unit through ether linkages. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of hexanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the hexane chains and the ethylene glycol unit .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- finds applications in several fields:

Mechanism of Action

The mechanism of action of Hexane, 1,1’-[1,2-ethanediylbis(oxy)]bis- involves its ability to form stable ether linkages, which can interact with various molecular targets. These interactions can influence the physical and chemical properties of the compounds it is combined with, thereby affecting their behavior in different applications .

Comparison with Similar Compounds

Properties

CAS No.

74231-58-6

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

1-(2-hexoxyethoxy)hexane

InChI

InChI=1S/C14H30O2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

ITZAHBOREXAZFQ-UHFFFAOYSA-N

SMILES

CCCCCCOCCOCCCCCC

Canonical SMILES

CCCCCCOCCOCCCCCC

Origin of Product

United States

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